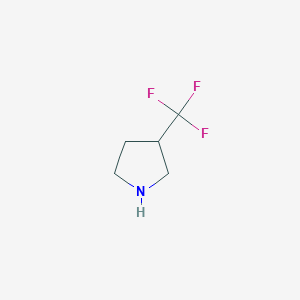

3-(Trifluoromethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N/c6-5(7,8)4-1-2-9-3-4/h4,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWXUWGQMOEJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408893 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

644970-41-2 | |

| Record name | 3-(trifluoromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)pyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)pyrrolidine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF₃) group into the pyrrolidine scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for characterization, and the role of this compound in the development of novel therapeutics.

Physical and Chemical Properties

The introduction of a trifluoromethyl group significantly influences the properties of the pyrrolidine ring. It generally increases lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of both the free base and its common hydrochloride salt are summarized below.

Data Presentation: Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound (Free Base)

| Property | Value | Source |

| CAS Number | 644970-41-2 | [1] |

| Molecular Formula | C₅H₈F₃N | [1] |

| Molecular Weight | 139.12 g/mol | [1] |

| Appearance | Colorless liquid (typical) | |

| Boiling Point | 89 °C | |

| Density | 1.180 g/cm³ | |

| Refractive Index | 1.368 | |

| Topological Polar Surface Area | 12 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 1.3 | [1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1189485-03-7 | |

| Molecular Formula | C₅H₉ClF₃N | [2] |

| Molecular Weight | 175.58 g/mol | [2] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. The following sections provide generalized methodologies for its synthesis and analysis by NMR and mass spectrometry, based on standard laboratory practices for similar compounds.

Synthesis Protocol: General Approach

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the [3+2] cycloaddition of an azomethine ylide with a trifluoromethyl-containing alkene.[3]

Representative Synthesis Workflow:

Detailed Experimental Steps (Illustrative):

-

Formation of the Azomethine Ylide: An amino acid ester (e.g., glycine methyl ester) is condensed with an aldehyde (e.g., paraformaldehyde) in an appropriate solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine. The imine is then deprotonated in situ with a suitable base to generate the azomethine ylide.

-

[3+2] Cycloaddition: The trifluoromethyl-containing alkene is added to the reaction mixture containing the azomethine ylide. The mixture is heated to facilitate the [3+2] cycloaddition reaction, forming the substituted pyrrolidine ring.

-

Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the protected this compound derivative.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., hydrolysis or hydrogenolysis) to afford the final product, this compound.

NMR Spectroscopy Protocols

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and purity assessment of this compound.

General ¹H NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with standard parameters. For amines, the N-H proton signal may be broad and its chemical shift can be concentration and solvent dependent.

-

Data Processing: Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

General ¹³C NMR Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe to acquire the ¹³C spectrum.

-

Data Acquisition: Acquire the spectrum with proton decoupling to obtain singlets for each unique carbon atom. A sufficient number of scans should be collected to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference it to the deuterated solvent signal.

General ¹⁹F NMR Protocol:

-

Sample Preparation: Sample preparation is similar to that for ¹H NMR.

-

Instrument Setup: The spectrometer must be equipped for ¹⁹F NMR acquisition.

-

Data Acquisition: Acquire the ¹⁹F NMR spectrum. Proton decoupling can be used to simplify the spectrum by removing ¹H-¹⁹F couplings. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).

-

Data Processing: Process the FID as with other NMR experiments. The chemical shift of the CF₃ group is a key diagnostic feature.

Mass Spectrometry Protocol

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound.

General GC-MS Protocol for Volatile Amines:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). A column suitable for amine analysis is recommended.

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

Carrier Gas: Helium at a constant flow.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

-

-

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.

Role in Drug Development and Signaling Pathways

This compound is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[4] Its incorporation into a drug candidate can modulate key properties such as:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Lipophilicity: The CF₃ group increases lipophilicity, which can affect cell membrane permeability and oral absorption.

-

Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with protein targets.

Illustrative Workflow in Drug Discovery:

The following diagram illustrates a typical workflow where this compound is used as a building block in a drug discovery program.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique physical and chemical properties, imparted by the trifluoromethyl group, make it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important compound, facilitating its application in research and development.

References

- 1. This compound | C5H8F3N | CID 5152159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Structure and Utility of 3-(Trifluoromethyl)pyrrolidine: A Technical Guide for Drug Discovery Professionals

An in-depth examination of the synthesis, properties, and application of 3-(Trifluoromethyl)pyrrolidine as a valuable building block in modern medicinal chemistry.

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest in the field of drug discovery and development. The incorporation of a trifluoromethyl (CF₃) group into the pyrrolidine scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of drug candidates. The high electronegativity, metabolic stability, and lipophilicity of the CF₃ group can favorably influence a molecule's potency, membrane permeability, and metabolic half-life. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Core Molecular Structure and Properties

The fundamental structure of this compound consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted with a trifluoromethyl group at the 3-position. The presence of the sterically demanding and electron-withdrawing CF₃ group significantly influences the conformation and reactivity of the pyrrolidine ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. This data is essential for its application in chemical synthesis and for understanding its behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₃N | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 139.12 g/mol | [1] |

| CAS Number | 644970-41-2 | [1] |

| SMILES | C1CNCC1C(F)(F)F | [1] |

| Boiling Point | 89 °C | |

| Density | 1.180 g/cm³ | |

| Flash Point | 8 °C | |

| Appearance (HCl salt) | White solid | |

| Melting Point (HCl salt) | 105-108 °C | |

| Molecular Formula (HCl salt) | C₅H₉ClF₃N | |

| Molecular Weight (HCl salt) | 175.58 g/mol |

Synthesis of this compound

General Experimental Protocol: [3+2] Cycloaddition

This protocol describes a generalized procedure for the synthesis of trifluoromethylated pyrrolidines based on methods reported for analogous structures.

Materials:

-

A suitable N-substituted glycine ester (as an azomethine ylide precursor)

-

A trifluoromethyl-activated alkene (e.g., 3,3,3-trifluoropropene)

-

A silver(I) salt catalyst (e.g., AgOAc)

-

A phosphine ligand (e.g., PPh₃)

-

Anhydrous, inert solvent (e.g., toluene, THF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a solution of the trifluoromethyl-activated alkene in an anhydrous, inert solvent under an inert atmosphere (e.g., argon or nitrogen), is added the N-substituted glycine ester, a catalytic amount of a silver(I) salt, and a phosphine ligand.

-

The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to determine the extent of the reaction.

-

Upon completion, the reaction is quenched, and the crude product is isolated through standard aqueous workup procedures.

-

Purification of the resulting trifluoromethylated pyrrolidine derivative is typically achieved by column chromatography on silica gel.

-

Subsequent deprotection of the nitrogen and ester functionalities, if present, would yield the parent this compound.

It is important to note that specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the structural elucidation and characterization of this compound. While a specific, citable source providing the ¹H and ¹³C NMR spectra for the parent this compound is not available in the reviewed literature, the expected spectral features can be predicted. Furthermore, ¹⁹F NMR would be instrumental in confirming the presence and environment of the trifluoromethyl group.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons due to diastereotopicity and coupling with the fluorine atoms of the CF₃ group. The protons on the carbons adjacent to the nitrogen (C2 and C5) would likely appear as downfield multiplets. The proton on the carbon bearing the CF₃ group (C3) would exhibit a complex multiplet due to coupling with both adjacent protons and the fluorine atoms. The remaining protons on C4 would also appear as multiplets.

Expected ¹³C NMR Spectral Features:

The carbon NMR spectrum would show signals for the four distinct carbon atoms of the pyrrolidine ring. The carbon atom attached to the trifluoromethyl group (C3) would appear as a quartet due to one-bond coupling with the three fluorine atoms. The CF₃ carbon itself would also be a quartet. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing nature of the CF₃ group.

Application in Drug Discovery

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a common motif in many FDA-approved drugs and biologically active compounds. The introduction of the trifluoromethyl group can enhance drug-like properties.

A logical workflow for the utilization of this compound in a drug discovery program is outlined below.

References

A Technical Guide to 3-(Trifluoromethyl)pyrrolidine: Synthesis, Properties, and Pharmaceutical Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyrrolidine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block for novel therapeutics. This document details its chemical properties, synthesis methodologies, and potential biological applications, with a focus on its relevance to the development of treatments for neurological disorders.

Core Chemical and Physical Data

This compound is commercially available primarily as a free base and a hydrochloride salt. The key quantitative data for both forms are summarized below for easy reference and comparison.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 644970-41-2 | 1189485-03-7 |

| Molecular Formula | C₅H₈F₃N | C₅H₈F₃N·HCl |

| Molecular Weight | 139.12 g/mol [1] | 175.58 g/mol [2][3] |

| Appearance | - | Yellow liquid or beige powder[2] |

| Storage Conditions | - | 0-8 °C[2] |

Synthesis and Experimental Protocols

General Synthetic Approach: Asymmetric 1,3-Dipolar Cycloaddition

A common strategy for the synthesis of 3-trifluoromethylated proline derivatives involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with trifluoromethyl-substituted alkenes. This approach allows for the stereocontrolled introduction of the trifluoromethyl group.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Methodology:

-

Preparation of the Azomethine Ylide: An appropriate imine precursor is treated with a suitable base or Lewis acid to generate the azomethine ylide in situ.

-

Cycloaddition Reaction: The generated azomethine ylide is reacted with a trifluoromethyl-substituted alkene in the presence of a chiral catalyst. The reaction is typically carried out in an inert solvent at a controlled temperature to ensure high stereoselectivity.

-

Workup and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous workup to remove the catalyst and any unreacted starting materials. The crude product is then purified by column chromatography to yield the desired enantioenriched this compound derivative.

Potential Biological Activity and Signaling Pathways

The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs and biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. Derivatives of this compound have shown promise in preclinical studies, particularly in the context of neurological disorders.

Potential Therapeutic Applications:

-

Neurological Disorders: The trifluoromethyl group can improve blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. Derivatives of this compound have been investigated for their potential in treating conditions such as epilepsy and other neurological disorders.

-

Enzyme Inhibition: The strong electron-withdrawing nature of the trifluoromethyl group can influence the binding affinity of the pyrrolidine scaffold to biological targets. This makes this compound a valuable starting point for the design of enzyme inhibitors.

Postulated Signaling Pathway Involvement:

While specific signaling pathways for this compound have not been elucidated, based on the activity of analogous compounds, a plausible area of interaction is with ion channels and neurotransmitter transporters. The pyrrolidine core is a known pharmacophore for dopamine transporter (DAT) inhibitors. The trifluoromethyl group could modulate the potency and selectivity of this interaction.

Caption: Hypothesized mechanism of action via dopamine transporter inhibition.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on related structures, the following characteristic signals would be expected:

-

¹⁹F NMR: A singlet or a multiplet in the range of -70 to -80 ppm, characteristic of a CF₃ group attached to a saturated carbon.

-

¹H NMR: Complex multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the pyrrolidine ring protons. The proton at the C3 position would likely appear as a distinct multiplet.

-

¹³C NMR: Signals corresponding to the pyrrolidine carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling.

Conclusion

This compound is a promising building block for the development of novel pharmaceuticals, particularly for neurological disorders. Its unique combination of a proven heterocyclic scaffold and the advantageous properties of the trifluoromethyl group makes it a focal point for further research and development. The synthetic methodologies, while challenging, offer pathways to stereochemically defined derivatives. Future studies are warranted to fully elucidate the specific biological targets and signaling pathways of this compound and its analogues, which will be crucial for its translation into therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Commercial Availability of 3-(Trifluoromethyl)pyrrolidine

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and applications of this compound, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group into the pyrrolidine scaffold imparts unique properties, making it a valuable intermediate for the development of novel therapeutics and advanced materials.

Physicochemical Properties

This compound and its commonly available hydrochloride salt possess distinct properties that are crucial for their application in chemical synthesis. A summary of these properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈F₃N | [1][2] |

| C₅H₈F₃N·HCl (Hydrochloride) | [3] | |

| Molecular Weight | 139.12 g/mol | [1][2] |

| 175.58 g/mol (Hydrochloride) | [3][4][5] | |

| CAS Number | 644970-41-2 | [1][2] |

| 1189485-03-7 (Hydrochloride) | [3][5][6] | |

| Appearance | Yellow liquid or beige powder (Hydrochloride) | [3] |

| Purity | ≥90% (NMR)[3], 99%[2] | [2][3] |

| Storage Conditions | 0-8 °C[3] | [3] |

| SMILES | C1CNCC1C(F)(F)F | [1] |

| Cl.FC(F)(F)C1CCNC1 (Hydrochloride) | [4] | |

| InChIKey | HCWXUWGQMOEJJJ-UHFFFAOYSA-N | [1] |

| NIAIUSFJVYYGNP-UHFFFAOYSA-N (Hydrochloride) | [4] |

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, primarily as its hydrochloride salt, which offers enhanced stability and handling properties. The table below summarizes the availability from several key vendors.

| Supplier | Product Name | CAS Number | Available Quantities | Purity |

| Chem-Impex | This compound hydrochloride | 1189485-03-7 | 25mg, 100mg, 250mg, 1g | ≥90% |

| Oakwood Chemical | This compound | 644970-41-2 | 50mg, 100mg, 250mg, 1g, 5g | 99% |

| This compound hydrochloride | 1189485-03-7 | 5g | N/A | |

| Sigma-Aldrich | This compound hydrochloride | 1189485-03-7 | N/A (Check website for current stock) | N/A |

| Santa Cruz Biotechnology | This compound hydrochloride | 1189485-03-7 | N/A (For Research Use Only) | N/A |

| Apollo Scientific | This compound hydrochloride | 1189485-03-7 | 1g, 5g | ≥95% |

Note: Pricing and stock levels are subject to change. Please refer to the supplier's website for the most current information.

Applications in Research and Drug Development

The five-membered pyrrolidine ring is a prevalent scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[7][8] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[9]

Key Application Areas:

-

Pharmaceutical Development: this compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in the development of drugs targeting neurological disorders, where it can enhance efficacy and specificity.[3] The pyrrolidine scaffold is a core component of many FDA-approved drugs.[10] For example, derivatives of trifluoromethyl-containing heterocycles have been investigated as potent inhibitors of kinases involved in cancer cell proliferation.[9]

-

Agrochemicals: The trifluoromethyl moiety can improve the efficacy and selectivity of agricultural products, making this compound a useful building block in the synthesis of advanced agrochemicals.[3]

-

Material Science: The unique properties imparted by the trifluoromethyl group, such as chemical resistance and thermal stability, make it a valuable component in the development of advanced polymers and coatings.[3]

A conceptual workflow for the integration of this compound into a drug discovery pipeline is illustrated below.

Synthesis and Experimental Protocols

The synthesis of trifluoromethyl-substituted pyrrolidines is an active area of research. Asymmetric synthesis methods are of particular interest to access enantiomerically pure compounds, which is often crucial for therapeutic applications.

General Synthetic Strategies:

-

1,3-Dipolar Cycloaddition: This is a highly efficient method for constructing the pyrrolidine ring. It can involve the reaction of azomethine ylides derived from trifluoroethylamine with various alkenes. Organocatalyzed versions of this reaction allow for the enantioselective synthesis of highly substituted α-trifluoromethyl pyrrolidines with multiple stereocenters.[11]

-

Michael Addition/Reductive Cyclization: This two-step process can be used to generate trisubstituted 2-trifluoromethyl pyrrolidines. The first step involves an organocatalytic Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, which proceeds with high yield and stereoselectivity. The subsequent catalytic hydrogenation of the Michael adduct leads to the desired pyrrolidine ring system.[12]

A generalized experimental workflow for the synthesis of a trifluoromethyl-pyrrolidine derivative is depicted below.

Potential Biological Targets and Signaling Pathways

While this compound is a building block rather than a final drug, its derivatives have been designed to target a wide range of biological molecules. A significant area of focus is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

The diagram below illustrates a generic kinase signaling pathway that could be targeted by a drug candidate incorporating the this compound scaffold.

Conclusion

This compound is a readily available and highly valuable chemical intermediate for researchers in both academic and industrial settings. Its unique structural and electronic properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of new pharmaceuticals, agrochemicals, and advanced materials. The commercial availability from multiple suppliers ensures a stable supply chain for ongoing research and development efforts.

References

- 1. This compound | C5H8F3N | CID 5152159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 1189485-03-7 Cas No. | this compound hydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

The Strategic Incorporation of the Trifluoromethyl Group in Pyrrolidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure and its prevalence in a multitude of biologically active compounds.[1][2][3] Its non-planar, puckered nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1][2][3] In the relentless pursuit of enhanced pharmacological profiles, the strategic incorporation of fluorine-containing functional groups has become a paramount tool. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and biological properties of parent molecules. This technical guide provides an in-depth exploration of the role of the trifluoromethyl group in the design and development of novel pyrrolidine-based therapeutics, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto the pyrrolidine scaffold imparts a unique constellation of properties that can be leveraged to overcome common challenges in drug development:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life and improved pharmacokinetic profiles.

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group. This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, leading to improved absorption and distribution.

-

Modulation of Basicity: As a potent electron-withdrawing group, the trifluoromethyl moiety can significantly lower the pKa of nearby nitrogen atoms within the pyrrolidine ring. This modulation of basicity can be critical for optimizing interactions with biological targets and improving oral bioavailability.

-

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or isopropyl group. This allows for the fine-tuning of steric and electronic properties to enhance binding affinity and selectivity for a specific biological target.

-

Conformational Control: The steric bulk and electronic properties of the CF3 group can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for target binding.

Quantitative Analysis of Trifluoromethylated Pyrrolidine Derivatives

The advantageous properties imparted by the trifluoromethyl group are quantitatively demonstrated in the enhanced biological activity of various pyrrolidine derivatives. Below are tables summarizing the structure-activity relationships (SAR) for two distinct classes of therapeutic targets: CXCR4 antagonists and kinase inhibitors.

Table 1: CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor implicated in cancer metastasis and inflammation.[1][4] The development of potent and selective CXCR4 antagonists is a significant area of research.

| Compound ID | R Group | CXCR4 Binding IC50 (nM)[2] | CXCL12-induced Calcium Flux IC50 (nM)[2] |

| 46 | 3-CF3-phenyl | 79 | 0.25 |

| Analog A | Phenyl | >1000 | >1000 |

| Analog B | 3-CH3-phenyl | 250 | 15 |

As demonstrated in the table, the incorporation of a trifluoromethyl group on the phenyl ring (compound 46) results in a dramatic increase in both binding affinity and functional antagonism of the CXCR4 receptor compared to the unsubstituted analog (Analog A) and the methyl-substituted analog (Analog B).

Table 2: Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrrolidine-based kinase inhibitors have shown significant promise.

| Compound ID | R1 | R2 | Kinase Target | IC50 (nM)[5] |

| 5k | 4-CF3-phenyl | H | EGFR | 79 |

| Analog C | Phenyl | H | EGFR | 210 |

| 5h | 4-CF3-phenyl | Cl | Her2 | 45 |

| Analog D | Phenyl | Cl | Her2 | 150 |

The data in Table 2 clearly illustrates that the presence of a trifluoromethyl group on the phenyl substituent leads to a significant enhancement in the inhibitory potency of these pyrrolidine derivatives against both EGFR and Her2 kinases.

Experimental Protocols

To facilitate further research and development in this area, detailed experimental protocols for the synthesis and biological evaluation of trifluoromethylated pyrrolidine derivatives are provided below.

General Synthetic Protocol for Trifluoromethylated Pyrrolidine Derivatives

This protocol outlines a general multi-step synthesis for a class of (S)-pyrrolidine derivatives that can be adapted for the synthesis of various analogs.[3]

Step 1: Synthesis of Intermediate Pyrrolidine Derivatives (50)

-

To a solution of pyridin-2-yl-4-oxobutanal derivatives (48) (1.0 eq) in dichloromethane (DCM, 0.1 M), add (R)-1-(4-methoxyphenyl)ethan-1-amine (49) (1.1 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate pyrrolidine derivative (50).

Step 2: Synthesis of Final Trifluoromethylated Pyrrolidine Compounds (51a-f)

-

To a solution of the intermediate pyrrolidine derivative (50) (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF, 0.1 M), add the appropriate trifluoromethyl-substituted aryl halide (1.2 eq) and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

-

Add a base, for example, cesium carbonate (Cs2CO3, 2.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the final trifluoromethylated pyrrolidine compound.

In Vitro Kinase Inhibition Assay (HTRF Assay)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of compounds against a specific kinase.[6]

Materials:

-

Recombinant human kinase (e.g., EGFR, Her2)

-

Kinase substrate (e.g., a biotinylated peptide)

-

ATP

-

HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)

-

Test compounds (dissolved in DMSO)

-

384-well low-volume white plates

Protocol:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the kinase and substrate solution in assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction by adding 5 µL of the HTRF detection reagent mixture.

-

Incubate the plate at room temperature for 2 hours to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the compound concentration.

-

Determine the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response).

CXCR4-Mediated Calcium Flux Assay

This assay measures the ability of a compound to inhibit the intracellular calcium mobilization induced by the binding of the natural ligand CXCL12 to the CXCR4 receptor.[2]

Materials:

-

A cell line endogenously expressing CXCR4 (e.g., Jurkat cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

CXCL12

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Test compounds (dissolved in DMSO)

-

96-well black-walled, clear-bottom plates

Protocol:

-

Harvest the cells and resuspend them in assay buffer.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM at 37 °C for 30-60 minutes).

-

Wash the cells to remove excess dye and resuspend them in assay buffer.

-

Seed the cells into the wells of a 96-well plate.

-

Add the test compounds at various concentrations and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader capable of kinetic reads.

-

Initiate the calcium flux by adding a solution of CXCL12 to each well.

-

Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Analyze the data by calculating the peak fluorescence response for each well.

-

Plot the peak response against the compound concentration and determine the IC50 value using non-linear regression.

Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

CXCR4 Signaling Pathway

References

- 1. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Strategic Incorporation of Fluorine: An In-depth Technical Guide to Fluorinated Heterocyclic Compounds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the potency, metabolic stability, and pharmacokinetic profiles of a vast array of therapeutic agents. It is estimated that approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this unique element.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated heterocyclic compounds, with a focus on providing actionable data and detailed experimental methodologies for researchers in the field.

The Impact of Fluorination on Physicochemical Properties

The strategic incorporation of fluorine can dramatically alter a molecule's electronic and physical properties. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius (1.47 Å) allow it to serve as a bioisostere for hydrogen (1.20 Å) or a hydroxyl group, while imparting significant changes in polarity, pKa, lipophilicity, and metabolic stability.[2]

Lipophilicity and Basicity

The effect of fluorination on lipophilicity (logP or logD) is a critical consideration in drug design, as it influences membrane permeability, solubility, and plasma protein binding. While often increasing lipophilicity, the impact is highly dependent on the degree and position of fluorination.

For instance, a study on 2-(thiofluoroalkyl)pyridines demonstrated that while the trifluoromethylthio (SCF₃) group significantly increases lipophilicity (logD⁷·⁴ = 2.13) compared to the non-fluorinated methylthio (SCH₃) analogue (logD⁷·⁴ = 1.69), the difluoromethylthio (SCF₂H) group has a more modest effect (logD⁷·⁴ = 1.95).[3] This nuanced relationship underscores the importance of precise structural modifications.

| Compound Series | Substitution Pattern | logD⁷·⁴ | pKa |

| 2-(Thioalkyl)pyridines | 2-SMe | 1.69 | 4.88 |

| 2-SCF₂H | 1.95 | 2.05 | |

| 2-SCF₃ | 2.13 | 1.25 | |

| 2-SEt | 2.16 | 4.93 | |

| 2-SCH₂CF₃ | 2.60 | 3.39 | |

| 2-SCF₂CF₃ | 3.03 | 1.34 | |

| 2-(Sulfonylalkyl)pyridines | 2-SO₂Me | -0.63 | 0.90 |

| 2-SO₂CF₂H | -0.18 | -1.50 | |

| 2-SO₂CF₃ | 0.23 | -2.50 | |

| 2-SO₂Et | -0.07 | 0.95 | |

| 2-SO₂CH₂CF₃ | 0.58 | -0.80 | |

| 2-SO₂CF₂CF₃ | 1.15 | -2.40 | |

| Data sourced from a study on 2-(thiofluoroalkyl)pyridines and their sulfonyl derivatives.[3] |

Fluorination also has a profound effect on the basicity of nitrogen-containing heterocycles. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby amino groups, which can be advantageous for modulating drug-receptor interactions and improving oral bioavailability. For example, the pKa of 2-(methylthio)pyridine is 4.88, while its trifluoromethylthio counterpart has a pKa of 1.25.[3]

Metabolic Stability

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s.[4] By replacing a metabolically labile C-H bond with a C-F bond, the in vivo half-life of a drug can be substantially extended.

The metabolic fate of fluoroquinolone antibiotics is a classic example. While metabolism primarily occurs on the piperazinyl moiety, the extent of metabolism varies significantly among different analogues, ranging from approximately 6% for ofloxacin to about 50% for pefloxacin.[1]

| Fluoroquinolone | Half-life (hours) | Extent of Metabolism |

| Ciprofloxacin | 3-5 | ~15% |

| Levofloxacin | 6-8 | <5% |

| Moxifloxacin | 12 | ~52% |

| Gatifloxacin | 7-14 | <1% |

| Pharmacokinetic data for several well-known fluoroquinolones.[1] |

Key Classes of Fluorinated Heterocyclic Compounds in Drug Development

A diverse range of fluorinated heterocyclic scaffolds have been successfully integrated into clinically approved drugs.

Fluorinated Pyridines and Pyrimidines

Fluorinated pyridines and pyrimidines are prevalent in many bioactive compounds. For instance, the antiviral drug Favipiravir, used in the treatment of influenza, features a fluorinated pyrazine carboxamide core. The antifungal agent Voriconazole contains both a difluorophenyl and a fluoropyrimidinyl moiety.

Fluorinated Indoles

The indole framework is a privileged scaffold in medicinal chemistry. Fluorination of the indole ring can lead to compounds with a wide range of biological activities. For example, fluorinated indole derivatives have been investigated as potent anti-HIV agents.

Fluorinated Pyrazoles

The pyrazole ring is another important heterocyclic motif. The selective COX-2 inhibitor Celecoxib, used to treat arthritis and acute pain, contains a trifluoromethyl-substituted pyrazole ring.

Experimental Protocols for the Synthesis of Key Fluorinated Heterocycles

The following sections provide detailed, step-by-step protocols for the synthesis of prominent fluorinated heterocyclic drugs.

Synthesis of Celecoxib

Celecoxib is synthesized via the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted hydrazine.[5]

Protocol 1: Synthesis of Celecoxib

-

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

-

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

-

-

Procedure:

-

Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and a stirrer.[5]

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[5]

-

Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[5]

-

Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.[5]

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[5]

Synthesis of Favipiravir

An efficient, four-step synthesis of Favipiravir has been developed with industrial potential.[6]

Protocol 2: Four-Step Synthesis of Favipiravir

-

Starting Material: 6-bromo-3-hydroxypyrazine-2-carboxamide

-

Key Intermediate: 3,6-difluoropyrazine-2-carbonitrile

-

Procedure Overview:

-

The synthesis starts with 6-bromo-3-hydroxypyrazine-2-carboxamide.[6]

-

A key step involves the synthesis of 3,6-difluoropyrazine-2-carbonitrile by reacting 3,6-dichloropyrazine-2-carbonitrile with potassium fluoride using tetrabutylammonium bromide as a phase transfer catalyst.[6]

-

A dicyclohexylamine salt is formed for purification of the fluoro intermediate.[6]

-

The final steps lead to the formation of Favipiravir with an overall molar yield of 65%.[6]

-

-

Characterization: The final product is fully characterized using NMR, Mass, and IR spectroscopy. Purity is assessed by validated analytical HPLC methods.[6]

Synthesis of Voriconazole

The synthesis of Voriconazole involves a key diastereoselective addition step and a resolution process to obtain the desired enantiomer.[7]

Protocol 3: Synthesis of Voriconazole

-

Key Intermediates: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one and a substituted ethylpyrimidine-organometallic derivative.[7]

-

Procedure Overview:

-

The synthesis starts with the Friedel-Crafts acylation of mono- or difluorobenzene.[8]

-

A crucial step is the diastereoselective addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. Excellent diastereoselection (12:1) is achieved using an organozinc derivative.[7]

-

The racemic intermediate is then resolved using (1R)-10-camphorsulfonic acid to establish the absolute stereochemistry of voriconazole.[7]

-

A subsequent step involves the removal of a chlorine from the pyrimidine ring.[7]

-

-

Characterization: The final product and all intermediates are characterized by IR, ¹H-NMR, ¹³C-NMR, and mass spectral data.[8]

Visualizing Synthetic and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key workflows in the development and synthesis of fluorinated heterocyclic compounds.

Caption: A generalized workflow for the discovery and development of fluorinated heterocyclic drugs.

Caption: A simplified workflow for the synthesis of Celecoxib.

Caption: A generalized metabolic pathway for fluorinated quinolone antibiotics.

Conclusion

The strategic incorporation of fluorine into heterocyclic structures remains a powerful and versatile tool in modern drug discovery. A thorough understanding of the nuanced effects of fluorination on physicochemical properties, coupled with robust synthetic methodologies, is essential for the rational design of next-generation therapeutics. This guide provides a foundational resource for researchers, offering both a high-level overview and detailed, practical information to support the continued exploration and application of fluorinated heterocyclic compounds in medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(Trifluoromethyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Trifluoromethyl)pyrrolidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making the characterization of such compounds crucial. This document summarizes available and expected spectroscopic data (NMR, IR, MS) and provides standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

Direct experimental spectroscopic data for this compound is not widely available in public databases. Therefore, this guide presents expected data based on the analysis of its isomeric counterpart, 2-(Trifluoromethyl)pyrrolidine, and general principles of spectroscopic interpretation for pyrrolidine and trifluoromethyl-containing compounds.[1][2] The following tables summarize the anticipated spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a comprehensive analysis.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 (axial & equatorial) | 2.8 - 3.5 | m | - |

| H-3 | 2.5 - 3.0 | m | - |

| H-4 (axial & equatorial) | 1.8 - 2.4 | m | - |

| H-5 (axial & equatorial) | 2.8 - 3.5 | m | - |

| N-H | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

| C-2 | 45 - 55 | t |

| C-3 | 35 - 45 | q |

| C-4 | 25 - 35 | t |

| C-5 | 45 - 55 | t |

| -CF₃ | 120 - 130 | q |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF₃ | -70 to -80 | t |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the amine N-H bond, C-H bonds, and the C-F bonds of the trifluoromethyl group.[3][4][5][6][7]

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 139.12 g/mol ), electron ionization (EI) would likely lead to the fragmentation of the pyrrolidine ring.[8][9][10][11][12]

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 139 | [M]⁺ (Molecular Ion) |

| 120 | [M - F]⁺ |

| 70 | [M - CF₃]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices for similar fluorinated amines.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and can affect chemical shifts.[13]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -50 to -90 ppm).

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Reference: An external reference such as CFCl₃ or an internal reference may be used.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction:

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column for separation prior to introduction into the mass spectrometer.

-

-

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 30-200.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)pyrrolidine 97 109074-67-1 [sigmaaldrich.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. Analysis of endogenous pyrrolidine levels by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrolidine [webbook.nist.gov]

- 13. NMR Solvents | Eurisotop [eurisotop.com]

The Advent and Ascendance of Fluorinated Pyrrolidines: A Technical Guide to Their Discovery, Synthesis, and Impact on Drug Development

For Immediate Release

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount strategy for optimizing drug candidates. Among the privileged heterocyclic structures, the pyrrolidine ring has gained significant attention, and its fluorinated analogues have proven to be particularly valuable. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of fluorinated pyrrolidines, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rise of Fluorine in Pyrrolidine Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, without significantly increasing steric bulk.[1][2][3] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds and natural products.[4] The convergence of these two chemical entities—the fluorine atom and the pyrrolidine ring—has given rise to a class of compounds with significant potential in drug discovery.

The initial impetus for the development of fluorinated pyrrolidines stemmed from the desire to create novel amino acid analogues and to modulate the conformational preferences and biological activities of proline-containing peptides. Early synthetic efforts focused on the introduction of a single fluorine atom at the 3- or 4-position of the pyrrolidine ring. While a definitive seminal publication for the very first synthesis of 3- or 4-fluoropyrrolidine is not readily apparent in a singular, landmark paper, the development of these compounds is intertwined with the broader history of organofluorine chemistry, which saw significant expansion in the mid-20th century.[5] Key advancements in fluorination techniques, such as deoxofluorination, were instrumental in making these compounds more accessible.

Synthetic Methodologies: Accessing the Fluorinated Pyrrolidine Core

The synthesis of fluorinated pyrrolidines has evolved significantly, with numerous methods developed to control stereochemistry and introduce fluorine at various positions.

Deoxofluorination of Hydroxypyrrolidines

A common and direct approach to monofluorinated pyrrolidines is the deoxofluorination of readily available hydroxypyrrolidine precursors. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are frequently employed for this transformation.

Experimental Protocol: Synthesis of N-Boc-3-fluoropyrrolidine via Deoxofluorination

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

A solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM is prepared in a flame-dried, three-necked flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DAST (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Boc-3-fluoropyrrolidine.

Asymmetric Synthesis of Fluorinated Pyrrolidines

The demand for enantiomerically pure fluorinated pyrrolidines in drug development has spurred the development of asymmetric synthetic methods. One powerful approach is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated alkenes.[6]

Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [6]

Materials:

-

Cu(CH₃CN)₄PF₆ (0.01 mmol)

-

(S)-DTBM-segphos (0.012 mmol)

-

Anhydrous toluene

-

KOtBu (0.04 mmol)

-

Imino ester (0.4 mmol)

-

1,1-gem-difluorostyrene (0.2 mmol)

-

Nitrogen atmosphere

Procedure:

-

In a nitrogen-filled glovebox, Cu(CH₃CN)₄PF₆ and (S)-DTBM-segphos are dissolved in anhydrous toluene and stirred at room temperature for 1 hour.

-

KOtBu, the imino ester, and the 1,1-gem-difluorostyrene are added sequentially to the catalyst solution.

-

The reaction mixture is heated to 80 °C and stirred for 48 hours.

-

Upon completion (monitored by TLC), the solvent is removed under vacuum.

-

The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched 3,3-difluoropyrrolidine derivative.[6]

-

Diastereomeric ratio is determined by ¹H NMR of the crude reaction mixture, and enantiomeric excess is determined by chiral HPLC analysis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of various fluorinated pyrrolidines.

Table 1: Synthesis of Fluorinated Pyrrolidines - Yields and Stereoselectivities

| Entry | Pyrrolidine Derivative | Synthetic Method | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 3,3-Difluoro-pyrrolidine derivative | Cu(I)-catalyzed 1,3-dipolar cycloaddition | up to 96 | >20:1 | up to 97 | [6] |

| 2 | 3,3,4-Trifluoro-pyrrolidine derivative | Cu(I)-catalyzed 1,3-dipolar cycloaddition | 59-82 | >20:1 | 72-96 | [6] |

| 3 | 2-Trifluoromethyl-pyrrolidine derivative | Asymmetric Michael addition/reductive cyclization | High | Excellent | Excellent | [7] |

| 4 | 4-Fluoropyrrolidine-2-carbonitrile derivative | Multi-step synthesis | - | - | - | [8] |

Table 2: Biological Activity of Fluorinated Pyrrolidine Derivatives as DPP-4 Inhibitors

| Compound | Structure | DPP-4 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) | Reference |

| Compound 36 | 4-fluoropyrrolidine-2-carbonitrile derivative | 17 | - | - | [1] |

| TS-021 | 2-cyano-4-fluoropyrrolidine derivative | Potent | - | - | [8] |

| Generic | 3-amino-4-(gem-difluorolactam)-pyrrolidine | Improved potency | - | - | [9] |

Application in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of fluorinated pyrrolidines is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[10] DPP-4 is responsible for the rapid degradation of incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[11][12] This mechanism forms the basis for the treatment of type 2 diabetes.

Fluorinated pyrrolidines have been shown to be highly effective as the "warhead" that interacts with the active site of the DPP-4 enzyme. The fluorine atoms can enhance binding affinity through favorable interactions and improve the overall pharmacokinetic profile of the inhibitor.[1]

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Experimental Workflow for Synthesis and Screening

The discovery and development of novel fluorinated pyrrolidine-based DPP-4 inhibitors typically follow a structured workflow.

Conclusion

The journey of fluorinated pyrrolidines from niche chemical curiosities to key components in modern pharmaceuticals underscores the power of strategic molecular design. The unique properties conferred by fluorine have transformed the humble pyrrolidine scaffold into a versatile tool for medicinal chemists. The continued development of novel and efficient synthetic methodologies will undoubtedly expand the chemical space of accessible fluorinated pyrrolidines, paving the way for the discovery of new and improved therapeutics for a range of diseases. This guide serves as a foundational resource for professionals in the field, providing a comprehensive overview of the discovery, synthesis, and application of this important class of molecules.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 11. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-(Trifluoromethyl)pyrrolidine, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The synthesis outlined here proceeds via a two-step sequence starting from readily available N-Boc-pyrrole, involving a regioselective trifluoromethylation followed by a reduction of the pyrrole ring and subsequent deprotection.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a robust three-step process:

-

Regioselective Trifluoromethylation of N-Boc-Pyrrole: Introduction of the trifluoromethyl group at the 3-position of the N-Boc-protected pyrrole ring.

-

Catalytic Hydrogenation: Reduction of the resulting N-Boc-3-(trifluoromethyl)pyrrole to N-Boc-3-(trifluoromethyl)pyrrolidine.

-

Deprotection: Removal of the Boc protecting group to yield the final this compound.

Caption: Overall synthetic workflow for this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trifluoromethylation | Togni's Reagent II, Ru(bpy)3(PF6)2 | Acetonitrile | Room Temp. | 15 | 57 |

| 2 | Catalytic Hydrogenation | Rh/C (5 mol%) | Methanol/Acetic Acid | 25 | 24 | ~95 |

| 3 | Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 2 | >95 |

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(trifluoromethyl)pyrrole

This protocol is adapted from a scalable trifluoromethylation of N-Boc-pyrrole.[1]

Materials:

-

N-Boc-pyrrole

-

Togni's Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one)

-

Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate (Ru(bpy)3(PF6)2)

-

Acetonitrile (anhydrous)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Visible light source (e.g., blue LED lamp)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a round-bottom flask, add N-Boc-pyrrole (1.0 eq), Togni's Reagent II (1.5 eq), and Ru(bpy)3(PF6)2 (1 mol%).

-

Add anhydrous acetonitrile to achieve a 0.1 M concentration of the limiting reagent.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Irradiate the reaction mixture with a visible light source at room temperature for 15 hours.

-

Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

-

Resuspend the residue in ethyl acetate and filter through a pad of diatomaceous earth.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford N-Boc-3-(trifluoromethyl)pyrrole.

Caption: Experimental workflow for the synthesis of N-Boc-3-(trifluoromethyl)pyrrole.

Step 2: Synthesis of N-Boc-3-(trifluoromethyl)pyrrolidine

This protocol is based on general procedures for the catalytic hydrogenation of substituted pyrroles.[2][3]

Materials:

-

N-Boc-3-(trifluoromethyl)pyrrole

-

Rhodium on carbon (Rh/C, 5 wt%)

-

Methanol

-

Acetic acid

-

Diatomaceous earth

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr shaker)

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve N-Boc-3-(trifluoromethyl)pyrrole (1.0 eq) in a mixture of methanol and a catalytic amount of acetic acid (e.g., 5-10 vol%).

-

Carefully add Rh/C (5 mol%) to the solution.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas (e.g., 50-100 psi, optimize as needed) and stir the mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction for the disappearance of the starting material (TLC or GC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-3-(trifluoromethyl)pyrrolidine, which can be used in the next step without further purification if deemed sufficiently pure.

Step 3: Synthesis of this compound

This protocol follows a standard procedure for the deprotection of N-Boc protected amines.[4]

Materials:

-

N-Boc-3-(trifluoromethyl)pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude N-Boc-3-(trifluoromethyl)pyrrolidine (1.0 eq) in dichloromethane.

-

Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by distillation or crystallization if necessary.

Caption: Experimental workflow for the deprotection of N-Boc-3-(trifluoromethyl)pyrrolidine.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Trifluoromethylating agents can be corrosive and moisture-sensitive; handle with care.

-

Hydrogenation should be performed in a properly rated and maintained high-pressure vessel by trained personnel.

-

Trifluoroacetic acid is highly corrosive; handle with extreme caution.

These protocols provide a reliable pathway for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-(Trifluoromethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chiral 3-(trifluoromethyl)pyrrolidine scaffold is a highly sought-after structural motif in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure 3-(trifluoromethyl)pyrrolidines is of paramount importance. These application notes provide detailed protocols for two distinct and effective methods for the asymmetric synthesis of this valuable building block, along with a comparative analysis of their performance.

Comparative Data of Asymmetric Synthetic Methods

The following table summarizes the quantitative data for the two highlighted synthetic methodologies, allowing for a direct comparison of their efficiency and stereoselectivity.

| Method | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

| Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition | α,β-Unsaturated aldehyde, N-2,2,2-trifluoroethyl-1-methoxycarbonylethylidenemalononitrile | Diphenylprolinol silyl ether | Toluene | 25 | 24 | up to 95 | >95:5 | up to 98 |

| Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines | Chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidine, Nucleophile (e.g., NaN3, KCN) | Not applicable (substrate-controlled) | DMF | 80 | 12 | 70-90 | >99:1 | >99 |

Experimental Protocols

Method 1: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition

This protocol describes a highly efficient one-pot synthesis of functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereogenic centers.[1]

Materials:

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

N-2,2,2-trifluoroethyl-1-methoxycarbonylethylidenemalononitrile

-

Diphenylprolinol silyl ether catalyst (20 mol%)

-

Toluene (anhydrous)

-

Ethyl acetate

-